Epi-aflatoxin q1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

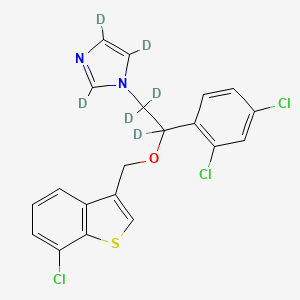

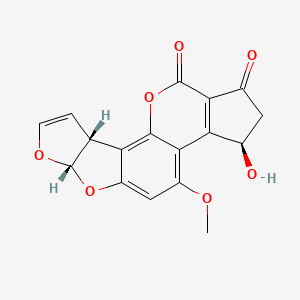

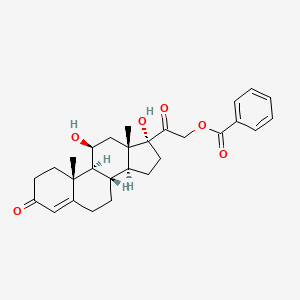

Epi-aflatoxin Q1 is a type of mycotoxin that is produced by the fungus Aspergillus flavus. It is a highly toxic compound that can contaminate food and feed, leading to serious health problems in humans and animals. Epi-aflatoxin Q1 has been the subject of extensive scientific research due to its potential health risks and its impact on food safety.

Wissenschaftliche Forschungsanwendungen

Detoxification of Aflatoxins in Foods and Feeds

Aflatoxins are a group of naturally occurring carcinogenic mycotoxins produced by certain Aspergillus species in nuts, grains, oilseeds, and vegetables . Ingestion of aflatoxin-contaminated food and feed has extremely negative health implications in humans and livestock . Therefore, there is an urgent need for the development of effective methods for detoxification of aflatoxins from food and feed to ensure food security . One of the promising approaches for the detoxification of aflatoxins is the use of enzymes . The enzyme CotA laccase from B. licheniformis catalyzes the C3-hydroxylation of AFB1 and transforms the toxic AFB1 into products epi-aflatoxin Q1 and aflatoxin Q1 that are non-toxic to human liver L-02 cells . This enzyme was found to be highly thermostable with a half-life of 1 hour .

Biological Detoxification of Aflatoxins

Aflatoxins (AFs) are one of the most harmful mycotoxins, which are produced by Aspergillus flavus, Aspergillus parasiticus, and other fungi that are commonly found in the production and preservation of grain and feed . AFs can cause harm to animal and human health due to their toxic (carcinogenic, teratogenic, and mutagenic) effects . Biological methods cause no contamination, have high specificity, and work at high temperature, affording environmental protection . The mechanism, advantages, and disadvantages of microorganisms and enzymes to detoxification of aflatoxins are reviewed . One of the main aims of the work is to provide a reliable reference strategy for biological detoxification of AFs .

Wirkmechanismus

Target of Action

Epi-aflatoxin Q1 is a metabolite of aflatoxin B1, which is transformed by the enzyme CotA laccase . This enzyme, originating from Bacillus licheniformis, is the primary target of epi-aflatoxin Q1 .

Mode of Action

The CotA laccase enzyme effectively oxidizes aflatoxin B1 in the absence of an oxidative redox mediator . The interaction between aflatoxin B1 and CotA is stabilized by hydrogen bonds and van der Waals interactions .

Biochemical Pathways

The degradation of aflatoxins, including the transformation of aflatoxin B1 to epi-aflatoxin Q1, is initiated by oxidation, hydroxylation, reduction, or elimination reactions . These reactions are mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases . The resulting products with lesser chemical stability further undergo various reactions to form low molecular weight products .

Pharmacokinetics

The pharmacokinetics of aflatoxin B1, the precursor of epi-aflatoxin Q1, has been studied extensively. In human liver, CYP1A2 and CYP3A4 isoforms mediate the activation of aflatoxin B1 to produce cytotoxic and DNA-reactive intermediates . The Km values for aflatoxin B1 are 60.62μM for CotA, and the Vmax values are 10.08μgmin-1 mg-1 .

Action Environment

The action of epi-aflatoxin Q1 is influenced by the presence of the CotA laccase enzyme, which is produced by Bacillus licheniformis . The environmental factors that influence the production and activity of this enzyme would therefore also influence the action, efficacy, and stability of epi-aflatoxin Q1.

Eigenschaften

IUPAC Name |

(3R,7S,14R)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3/t6-,7-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNOTJLCULOEIM-TXLFOSJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C(=O)C[C@H]3O)C(=O)OC2=C4[C@H]5C=CO[C@H]5OC4=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epi-aflatoxin q1 | |

Q & A

Q1: What is the significance of the discovery of CotA laccase in relation to aflatoxin B1 detoxification?

A1: The research paper highlights the discovery of CotA laccase from Bacillus licheniformis, which can transform aflatoxin B1 into aflatoxin Q1 and epi-aflatoxin Q1 []. This finding is significant because it presents a potential enzymatic method for detoxifying aflatoxin B1, a potent mycotoxin found in food and feed, posing serious health risks. Further research is needed to understand the toxicity of epi-aflatoxin Q1 and the potential application of CotA laccase in detoxification strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)

![6-Oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1,3,7,9,11-pentaene](/img/structure/B590061.png)